molecular formula C24H24N4O5S B1674985 Lobeglitazone CAS No. 607723-33-1

Lobeglitazone

Katalognummer: B1674985
CAS-Nummer: 607723-33-1
Molekulargewicht: 480.5 g/mol
InChI-Schlüssel: CHHXEZSCHQVSRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lobeglitazone is an antidiabetic drug belonging to the thiazolidinedione class. It is primarily used to manage type 2 diabetes mellitus by improving insulin sensitivity. This compound functions as an insulin sensitizer by binding to the peroxisome proliferator-activated receptors gamma within fat cells, making them more responsive to insulin .

Wirkmechanismus

Target of Action

Lobeglitazone, an antidiabetic medication from the thiazolidinedione class of drugs, primarily targets the Peroxisome Proliferator-Activated Receptors (PPAR) gamma within fat cells . Unlike Pioglitazone, which is a dual PPAR agonist at PPAR-alpha and PPAR-gamma, this compound is a pure PPAR-alpha agonist .

Mode of Action

This compound acts as an insulin sensitizer by binding to and activating PPAR gamma within fat cells . By promoting the binding of insulin at fat cells, this compound has been shown to reduce blood sugar levels, lower hemoglobin A1C (HbA1C) levels, and improve lipid and liver profiles .

Biochemical Pathways

The activation of PPAR gamma by this compound leads to increased insulin sensitivity in fat cells . This results in a reduction in blood sugar levels and an improvement in lipid and liver profiles . Additionally, this compound has been shown to inhibit LPS-induced NLRP3 inflammasome activation and inflammation in the liver .

Pharmacokinetics

The absolute bioavailability of this compound is about 95% in rats . In humans, the mean steady-state clearance (CL ss /F) was 1.13 L/h across a 1 to 4 mg dose range . In the same dose range, the mean half-life was 10.3 hours . The plasma protein binding of the drug is over 99% .

Result of Action

The primary result of this compound’s action is a reduction in blood sugar levels, lower HbA1C levels, and improved lipid and liver profiles . This is achieved through its role as an insulin sensitizer, making fat cells more responsive to insulin .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, a study showed that a high lipid diet slightly increased the AUC for this compound compared with fasting subjects . This suggests that dietary factors can influence the pharmacokinetics and potentially the efficacy of this compound.

Biochemische Analyse

Biochemical Properties

Lobeglitazone interacts with enzymes and proteins, primarily functioning as an insulin sensitizer by binding and activating Peroxisome Proliferator-Activated Receptors (PPAR) gamma within fat cells . By activating PPAR-gamma and promoting the binding of insulin at fat cells, this compound has been shown to reduce blood sugar levels, lower hemoglobin A1C (HbA1C) levels, and improve lipid and liver profiles .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by making the cells more responsive to insulin . This is achieved by binding to the PPAR receptors in fat cells, thereby improving insulin sensitivity .

Molecular Mechanism

The molecular mechanism of this compound involves its role as an insulin sensitizer. It binds and activates Peroxisome Proliferator-Activated Receptors (PPAR) gamma within fat cells . This activation promotes the binding of insulin at fat cells, thereby reducing blood sugar levels and improving lipid and liver profiles .

Temporal Effects in Laboratory Settings

It has been shown to have long-lasting effects in reducing blood sugar levels and improving lipid and liver profiles .

Dosage Effects in Animal Models

In animal models, this compound showed similar glycemic efficacy to pioglitazone, with a lower effective dose, and favorable safety results

Metabolic Pathways

This compound is involved in the metabolic pathway related to insulin sensitivity. It activates Peroxisome Proliferator-Activated Receptors (PPAR) gamma within fat cells, which is a key player in regulating metabolism, including glucose and lipid metabolism .

Transport and Distribution

This compound is primarily distributed to the liver with a tissue-to-plasma concentration ratio of 5.59, and less to heart, lung, and fat . It interacts with major membrane transporters such as OATP1B1, OAT3, and MDR1 .

Subcellular Localization

The subcellular localization of this compound is primarily within fat cells where it binds and activates Peroxisome Proliferator-Activated Receptors (PPAR) gamma . This activation makes the cells more responsive to insulin .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Lobeglitazon wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion umfasst. Die Synthese umfasst typischerweise die folgenden Schritte:

    Bildung des Pyrimidin-Moleküls: Der Pyrimidinring wird durch die Reaktion geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen synthetisiert.

    Einführung des Thiazolidindion-Rings: Der Thiazolidindion-Ring wird durch eine Cyclisierungsreaktion eingeführt.

    Kupplungsreaktionen: Das Pyrimidin- und das Thiazolidindion-Molekül werden unter Verwendung geeigneter Reagenzien und Katalysatoren miteinander gekoppelt.

    Abschließende Modifikationen: Das Endprodukt wird nach der Reinigung und Charakterisierung erhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Lobeglitazon beinhaltet die Skalierung der oben genannten Synthesewege. Der Prozess wird auf Ausbeute, Reinheit und Kosteneffizienz optimiert. Zu den wichtigsten Schritten gehören:

Analyse Chemischer Reaktionen

Lobeglitazon durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

    Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

    Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

    Substitutionsreagenzien: Halogene, Alkylhalogenide.

Wichtigste gebildete Produkte:

Wissenschaftliche Forschungsanwendungen

Lobeglitazone is a thiazolidinedione (TZD)-based peroxisome proliferator-activated receptor (PPAR) agonist used for managing type 2 diabetes . It has also shown promise in treating non-alcoholic fatty liver disease (NAFLD) .

Scientific Research Applications

Diabetes Management: this compound is primarily used to lower serum glucose levels by increasing insulin sensitivity .

  • Efficacy: Studies have demonstrated the effectiveness of this compound in improving glycemic parameters. A real-world study showed significant improvements in HbA1c, fasting blood sugar (FBS), and post-prandial blood sugar (PPBS) levels . A randomized controlled trial (RCT) also indicated that this compound was more effective than a placebo in achieving a glycosylated hemoglobin (HbA1c) target of less than 7% .
  • Dosage Comparison: A study comparing low-dose (0.25 mg) and standard-dose (0.5 mg) this compound found that both dosages significantly reduced HbA1c levels, with the low-dose being non-inferior to the standard-dose. However, the standard-dose group experienced greater mean body weight changes .
  • Mechanism: this compound increases insulin sensitivity by promoting the binding between insulin and its receptor in adipose tissue . It binds more strongly to PPARγ LBD than rosiglitazone, enhancing its glucose-lowering activity .

Treatment of NAFLD: this compound has shown potential in improving pathological symptoms in individuals with NAFLD .

  • Inhibition of Lipid Synthesis: this compound inhibits hepatic lipid synthesis, reducing endoplasmic reticulum (ER) stress and ω-oxidation of fatty acids by inhibiting the mechanistic target of rapamycin complex 1 (mTORC1) pathway .
  • Protection Against Liver Injury: By inhibiting hepatic lipid synthesis, this compound protects against lipogenesis-induced oxidative liver injury .

Improved Albuminuria: this compound has demonstrated benefits regarding albuminuria in patients with type 2 diabetes .

  • Clinical Trial Results: An RCT found that this compound reduced the new onset of microalbuminuria by 73% and the progression of albuminuria by 52% .

Pharmacokinetic Studies: this compound's pharmacokinetic properties have been studied to understand its absorption, distribution, metabolism, and excretion in the body .

  • LC-MS/MS Method: A simple and rapid LC-MS/MS method has been developed and validated to determine this compound concentrations in human plasma and urine . This method is applicable for pharmacokinetic studies .
  • Metabolism: this compound is extensively metabolized, resulting in low urine concentrations .

Data Table: this compound Effects on Various Parameters

ParameterEffectSource
HbA1cSignificant reduction
Fasting Blood Sugar (FBS)Improvement
Post-Prandial Blood Sugar (PPBS)Improvement
Serum CreatinineImprovement
Serum BilirubinImprovement
Total CholesterolImprovement
Insulin SensitivityIncrease
Hepatic Lipid SynthesisInhibition
MicroalbuminuriaReduction in new onset
AlbuminuriaReduction in progression

Case Studies

While specific detailed case studies were not available in the search results, the general applications of this compound in clinical trials and research can be summarized as follows:

  • Efficacy and Safety Study :
    • Objective : To evaluate the efficacy and safety of this compound monotherapy in patients with type 2 diabetes mellitus .
    • Results : Significant reduction in HbA1c levels was observed compared to placebo, supporting its use as a monotherapy for managing blood sugar levels .
  • Real-World Observational Study :
    • Objective : To assess the effectiveness and safety of this compound in real-world settings across multiple centers in India .
    • Results : Improvements in glycemic parameters (HbA1c, FBS, PPBS) and lipid profiles, indicating its potential as a beneficial treatment option for type 2 diabetes .
  • Randomized Controlled Trial on Albuminuria :
    • Objective : To determine the impact of this compound on albuminuria in patients with type 2 diabetes .
    • Results : Reduction in the onset and progression of albuminuria, suggesting a protective effect on kidney function in diabetic patients .
  • Study on NAFLD :
    • Objective : To investigate the protective effects of this compound against NAFLD in mice .
    • Results : this compound inhibited hepatic lipid synthesis and reduced oxidative liver injury, suggesting its potential in treating NAFLD .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Lobeglitazone is a novel thiazolidinedione (TZD) compound primarily developed for the management of type 2 diabetes mellitus (T2DM). Its biological activity is characterized by its potent insulin-sensitizing effects, anti-inflammatory properties, and mechanisms that protect against metabolic disorders. This article presents a comprehensive overview of the biological activities of this compound, supported by clinical studies and relevant data.

This compound functions primarily as a selective agonist for the peroxisome proliferator-activated receptor gamma (PPAR-γ). This receptor plays a crucial role in glucose and lipid metabolism. The compound's unique structural features contribute to its enhanced efficacy compared to other TZDs like rosiglitazone and pioglitazone.

  • Enhanced Efficacy : In studies involving genetically diabetic KKAy mice, this compound demonstrated a 2.4-fold increase in glucose-lowering activity and a 100-fold increase in triglyceride accumulation inhibition compared to rosiglitazone .

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties, particularly in macrophage models. A study focusing on lipopolysaccharide (LPS)-induced bone marrow-derived macrophages (BMDMs) revealed that this compound significantly inhibited:

  • Nitric oxide (NO) production
  • Expression of pro-inflammatory cytokines such as IL-1β, IL-6, and inducible nitric oxide synthase (iNOS).

The results indicated that this compound's anti-inflammatory effects are mediated through the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically reducing the phosphorylation levels of ERK and JNK proteins .

Clinical Efficacy

Several clinical trials have assessed the efficacy and safety of this compound in managing T2DM. A randomized controlled trial compared low-dose (0.25 mg/day) and standard-dose (0.5 mg/day) this compound as add-on therapy to metformin and DPP4 inhibitors over 24 weeks. Key findings included:

  • HbA1c Reduction : A significant reduction in HbA1c levels was observed, with differences showing non-inferiority between low-dose and standard-dose treatments.
  • Safety Profile : Adverse events were monitored throughout the trial, with results indicating a favorable safety profile compared to other TZDs .

Case Studies

A retrospective analysis conducted on Indian patients with suboptimally controlled T2DM highlighted this compound's effectiveness in real-world settings:

  • Patient Cohort : The study included 364 patients over a 12-week follow-up period.
  • Results : Patients experienced an average reduction in HbA1c levels of −1.05% ± 1.35% (P<0.001), alongside improvements in lipid profiles, including decreased total cholesterol and triglycerides .

Summary of Biological Activities

Activity Description Efficacy/Results
Insulin Sensitization Agonism of PPAR-γ leading to improved insulin sensitivity2.4-fold increase in glucose lowering compared to rosiglitazone
Anti-inflammatory Effects Inhibition of NO production and pro-inflammatory cytokines in macrophagesSignificant reduction in IL-1β, IL-6, iNOS expression
Clinical Efficacy Reduction in HbA1c levels as an add-on therapy for T2DM patientsMean HbA1c reduction of −1.05% ± 1.35%
Safety Profile Monitoring adverse events during clinical trialsFavorable compared to other TZDs

Eigenschaften

IUPAC Name

5-[[4-[2-[[6-(4-methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5S/c1-28(21-14-22(26-15-25-21)33-19-9-7-17(31-2)8-10-19)11-12-32-18-5-3-16(4-6-18)13-20-23(29)27-24(30)34-20/h3-10,14-15,20H,11-13H2,1-2H3,(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHXEZSCHQVSRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC(=NC=N3)OC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Lobeglitazone acts as an insulin sensitizer by binding and activating Peroxisome Proliferator-Activated Receptors (PPAR) gamma within fat cells. By promoting the binding of insulin at fat cells, lobeglitazone has been shown to reduce blood sugar levels, lower hemoglobain A1C (HbA1C) levels, and improve lipid and liver profiles. Unlike [DB01132], which is a dual PPAR agonist at PPAR-alpha and PPAR-gamma, Lobeglitazone is a pure PPAR-alpha agonist.
Record name Lobeglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

607723-33-1
Record name Lobeglitazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607723-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lobeglitazone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0607723331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lobeglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LOBEGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY89F08K5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lobeglitazone
Reactant of Route 2
Reactant of Route 2
Lobeglitazone
Reactant of Route 3
Reactant of Route 3
Lobeglitazone
Reactant of Route 4
Lobeglitazone
Reactant of Route 5
Lobeglitazone
Reactant of Route 6
Lobeglitazone
Customer
Q & A

Q1: What is the primary mechanism of action of Lobeglitazone?

A1: this compound is a potent peroxisome proliferator-activated receptor gamma (PPARγ) agonist. [, , , ] It exerts its antidiabetic effects primarily by improving insulin sensitivity in skeletal muscle and reducing hepatic glucose production. [, , ]

Q2: How does this compound's activation of PPARγ translate to its therapeutic effects in type 2 diabetes mellitus (T2DM)?

A2: PPARγ activation by this compound leads to enhanced glucose uptake in peripheral tissues like skeletal muscle and adipose tissue, while simultaneously suppressing hepatic gluconeogenesis. [, , , ] This dual action helps improve glycemic control in T2DM patients.

Q3: Does this compound impact lipid metabolism?

A3: Yes, this compound demonstrates beneficial effects on lipid profiles. It has been shown to improve triglyceride levels, high-density lipoprotein cholesterol (HDL-C), small dense low-density lipoprotein cholesterol (LDL-C), free fatty acids, and apolipoprotein-B/CIII. [, , , ]

Q4: Does this compound have any direct anti-inflammatory effects in the liver?

A4: Research suggests that this compound can directly reduce inflammation in the liver. Studies show it reduces lipopolysaccharide (LPS)-induced NLRP3 inflammasome activation and the production of pro-inflammatory cytokines in Kupffer cells and hepatocytes. []

Q5: Beyond its antidiabetic effects, what other therapeutic potential does this compound hold?

A5: this compound has shown promise in preclinical studies for treating non-alcoholic fatty liver disease (NAFLD). [, , ] It has also demonstrated protective effects against renal fibrosis in mice models. []

Q6: What is the bioavailability of this compound?

A7: this compound exhibits high oral bioavailability, reaching approximately 95% in rat models. []

Q7: Are there any known drug-drug interactions with this compound?

A8: Studies have explored potential interactions with various drugs. This compound did not show clinically significant pharmacokinetic interactions with:- Warfarin []- Metformin [, ]- Empagliflozin [, ]- A fixed-dose combination of this compound and Metformin []

Q8: Are there any gender differences in the pharmacokinetics of this compound?

A9: Yes, studies in rats have revealed significant gender differences in this compound's pharmacokinetics and hepatic metabolism. Female rats exhibited a considerably higher area under the plasma concentration-time curve (AUCinf) compared to male rats following both intravenous and oral administration. []

Q9: Which cytochrome P450 (CYP) enzymes are primarily involved in this compound metabolism?

A10: In vitro studies indicate that this compound primarily interacts with CYP1A2, 2C9, and 2C19. []

Q10: Does this compound interact with drug transporters?

A11: Yes, this compound has been shown to interact with drug transporters like multidrug resistance protein 1 (MDR1) and OATP1B1 in in vitro studies using Madin-Darby canine kidney (MDCK) cells. []

Q11: What is the efficacy of this compound compared to other TZDs, like Pioglitazone?

A12: In clinical trials, this compound demonstrated similar glycemic efficacy to Pioglitazone but at a lower effective dose. [, , ] It showed comparable HbA1c reduction to Pioglitazone when added to Metformin. []

Q12: Has this compound's efficacy been evaluated in drug-naïve patients?

A13: Yes, a study investigated the efficacy and safety of initial triple therapy with Metformin, Sitagliptin, and this compound in drug-naïve T2DM patients. The triple therapy resulted in significant HbA1c reduction and better target HbA1c achievement compared to a conventional stepwise approach. []

Q13: Have any targeted drug delivery strategies been explored for this compound?

A15: Yes, research explored using nanoparticles targeting macrophage mannose receptors (MMRs) for targeted delivery of this compound to inflamed atherosclerotic plaques. [, , ] This strategy showed promising results in reducing plaque inflammation in preclinical models.

Q14: Can you elaborate on the rationale behind targeting MMRs for this compound delivery?

A16: Macrophages play a key role in plaque inflammation, and MMRs are highly expressed on their surface. Targeting MMRs with this compound-loaded nanoparticles enables site-specific drug delivery to inflamed plaques, potentially enhancing efficacy and minimizing systemic exposure. [, , ]

Q15: What is the general safety profile of this compound?

A17: Clinical trials indicated that this compound is generally well-tolerated. [, , , ] Common adverse events were similar to other TZDs, but potentially less frequent, including edema and weight gain. [, ] Notably, a real-world study in Korea reported no bladder cancer cases and a low incidence of congestive heart failure (CHF) associated with long-term this compound use. []

Q16: Are there any biomarkers being investigated for predicting this compound efficacy or monitoring treatment response?

A16: While the provided abstracts don't mention specific biomarkers, future research could explore potential biomarkers related to PPARγ activity, glucose metabolism, lipid profiles, or inflammatory markers to assess this compound's efficacy and individual patient response.

Q17: What analytical methods are commonly used for this compound quantification?

A19: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed method for quantifying this compound in biological samples. [, , ] High-performance liquid chromatography (HPLC) methods have also been developed and validated for determining this compound concentrations in bulk and pharmaceutical formulations. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.